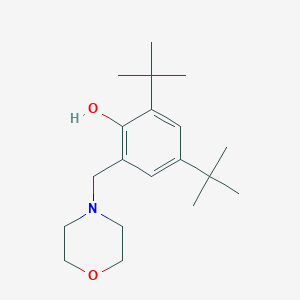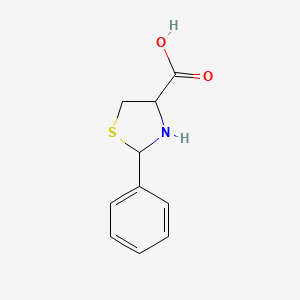
2-Phenylthiazolidine-4-carboxylic acid
Overview
Description
2-Phenylthiazolidine-4-carboxylic acid is an organic compound with the molecular formula C10H11NO2S. It is a thiazolidine derivative, characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is of significant interest due to its diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylthiazolidine-4-carboxylic acid typically involves the reaction of phenyl isothiocyanate with amino acids or their derivatives. One common method is the cyclization of N-phenylthiourea with α-halo acids under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Phenylthiazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazoline ring using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the thiazolidine ring, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazoline derivatives, and various substituted thiazolidine compounds .
Scientific Research Applications
2-Phenylthiazolidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism by which 2-Phenylthiazolidine-4-carboxylic acid exerts its effects involves interaction with various molecular targets. The sulfur and nitrogen atoms in the thiazolidine ring can form coordination complexes with metal ions, influencing enzymatic activities and cellular processes. The compound’s radioprotective properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
2-Phenylthiazolidine-4-carboxylic acid can be compared with other thiazolidine derivatives such as:
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Thiazolidine-4-carboxylic acid: Lacks the phenyl group, resulting in different chemical and biological properties.
2-Methylthiazolidine-4-carboxylic acid: Similar structure but with a methyl group instead of a phenyl group, leading to different reactivity and applications.
The uniqueness of this compound lies in its phenyl group, which enhances its stability and biological activity compared to other thiazolidine derivatives .
Properties
IUPAC Name |
2-phenyl-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2S/c12-10(13)8-6-14-9(11-8)7-4-2-1-3-5-7/h1-5,8-9,11H,6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDYQBFYMBALBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701284363 | |
| Record name | 2-Phenylthiazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701284363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42607-21-6 | |
| Record name | 2-Phenylthiazolidine-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42607-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenylthiazolidine-4-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042607216 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Carboxy-2-phenylthiazolidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522094 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Phenylthiazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701284363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of 2-phenylthiazolidine-4-carboxylic acid derivatives in medicinal chemistry?
A1: Research suggests that derivatives of this compound exhibit promising anti-cancer activity. Specifically, spiropyrrolidine-oxindole derivatives, synthesized via a 1,3-dipolar cycloaddition reaction involving this compound, have shown efficacy against human breast cancer cell lines []. Additionally, studies have investigated the radioprotective properties of this compound derivatives [, ].
Q2: How does the structure of this compound lend itself to the synthesis of diverse derivatives?
A2: The structure of this compound contains both a thiazolidine ring and a carboxylic acid functional group, offering multiple sites for chemical modification. This allows for the introduction of various substituents and the formation of diverse derivatives. For instance, researchers have synthesized S-methylmethionine sulfonium (SMMS) derivatives by modifying the carboxylic acid group. These derivatives demonstrated skin-protective effects against ultraviolet radiation [].
Q3: Can you provide an example of a specific reaction involving this compound and discuss its significance?
A3: One notable reaction is the generation of 5H,7H-thiazolo[3,4-c]oxazol-4-ium-1-olates from N-acyl derivatives of (2R,4R)-2-phenylthiazolidine-4-carboxylic acid [, ]. These mesoionic compounds can undergo intramolecular 1,3-dipolar cycloaddition reactions, leading to the synthesis of chiral 1H-pyrrolo[1,2-c]thiazole derivatives. This reaction is particularly significant as it offers a route to enantiomerically pure compounds, which are highly desirable in pharmaceutical research [].
Q4: Has the structure of any this compound derivative been confirmed by X-ray crystallography?
A4: Yes, the structures of methyl (2R,4R)-N-ethoxyoxalyl-2-phenylthiazoliddine-4-carboxylate [] and a specific 1H-pyrrolo[1,2-c]thiazole derivative (8a) synthesized from a this compound precursor have been determined by X-ray crystallography []. This structural information is crucial for understanding the stereochemistry and conformation of these compounds, which can influence their biological activity and interactions with target molecules.
Q5: Are there alternative synthetic approaches to this compound beyond traditional methods?
A5: Yes, researchers have explored the use of microwave irradiation to synthesize this compound from L-cysteine []. This method demonstrated advantages in terms of reaction speed, safety, and yield compared to conventional heating methods. The successful application of microwave technology in this synthesis highlights its potential for preparing optically active compounds more efficiently.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


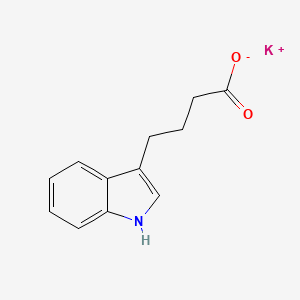
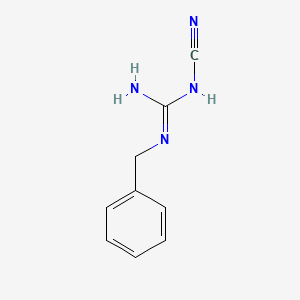
![(Z)-[9-(2-ethoxycarbonylphenyl)-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;chloride](/img/structure/B7775475.png)
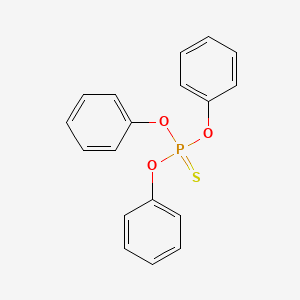
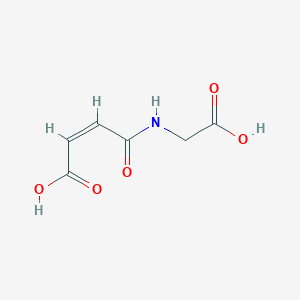
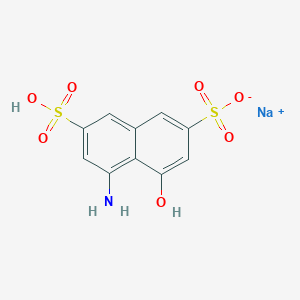
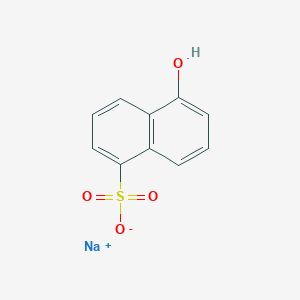
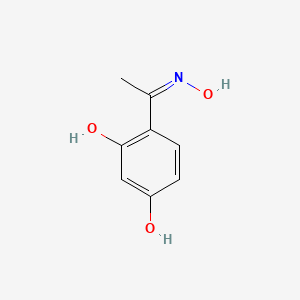
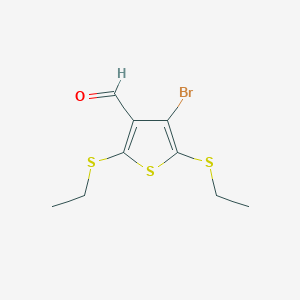

![4-({2-[(Hexyloxy)carbonyl]phenyl}amino)-4-oxo-2-butenoic acid](/img/structure/B7775530.png)


